molecular formula C10H10O B15439164 7a-Methyl-5,7a-dihydro-1H-inden-1-one CAS No. 75950-74-2

7a-Methyl-5,7a-dihydro-1H-inden-1-one

Cat. No.: B15439164
CAS No.: 75950-74-2
M. Wt: 146.19 g/mol
InChI Key: DOKKMIWZEWHPCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7a-Methyl-5,7a-dihydro-1H-inden-1-one is a versatile chiral synthetic intermediate of significant interest in organic and medicinal chemistry. Its fused bicyclic scaffold is a valuable building block for the construction of more complex, angularly substituted hydrindane structures, which are core motifs in natural products and pharmaceutically active compounds . Researchers utilize this compound and its derivatives in the development of novel therapeutic agents, as similar dihydro-1H-indene scaffolds have been extensively explored as potent tubulin polymerization inhibitors that bind to the colchicine site . These inhibitors are a prominent area of anticancer research due to their dual ability to suppress cancer cell proliferation and disrupt tumor angiogenesis, the process of new blood vessel formation that tumors require for growth and metastasis . The compound serves as a critical precursor in multi-step enantioselective syntheses, enabling access to structurally defined molecules for biological evaluation and structure-activity relationship (SAR) studies . This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

75950-74-2

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

IUPAC Name

7a-methyl-5H-inden-1-one

InChI

InChI=1S/C10H10O/c1-10-7-3-2-4-8(10)5-6-9(10)11/h3-7H,2H2,1H3

InChI Key

DOKKMIWZEWHPCC-UHFFFAOYSA-N

Canonical SMILES

CC12C=CCC=C1C=CC2=O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Features of Selected Indenone Derivatives
Compound Name Molecular Formula Substituents/Modifications Notable Features
7a-Methyl-5,7a-dihydro-1H-inden-1-one C₁₀H₁₂O 7a-methyl, dihydro Bicyclic core with ketone at position 1
(7aS)-7a-Methylhexahydro-2H-inden-2-one C₁₀H₁₄O 7a-methyl, hexahydro, ketone at position 2 Higher saturation; stereospecific (7aS)
7-Methyl-1-indanone (7-methyl-2,3-dihydro-1H-inden-1-one) C₁₀H₁₀O 7-methyl, dihydro Simpler analog lacking 7a-methyl group
5,7-Dimethyl-1-indanone C₁₁H₁₂O 5,7-dimethyl, dihydro Electron-donating methyl groups enhance stability
MTHIO (7a-Methyltetrahydroinden-2-one) C₁₀H₁₄O 7a-methyl, tetrahydro, ketone at position 2 Increased ring saturation alters reactivity

Key Observations :

  • Substituent Position: The 7a-methyl group in the target compound distinguishes it from analogs like 7-methyl-1-indanone, where methyl is on the aromatic ring. This difference impacts steric interactions and electronic distribution .
  • Saturation : Compounds like MTHIO (tetrahydro) and the hexahydro derivative exhibit reduced ring strain and altered solubility compared to the dihydro target compound .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Molecular Weight (g/mol) Boiling/Melting Point Solubility Stability
This compound 148.20 Not reported Likely moderate in polar solvents High thermal stability*
7-Methyl-1-indanone 146.19 ~55–60°C (mp) Soluble in DCM, ethers Prone to decomposition at high T
Hexahydro-2H-inden-2-one (7aS) 154.22 Not reported Higher lipophilicity Stereochemical stability

Notes:

  • The target compound’s 7a-methyl group likely enhances thermal stability by hindering β,γ-double bond-assisted CO elimination, a decomposition pathway observed in non-methylated analogs .
  • Methyl substituents (e.g., 5,7-dimethyl-1-indanone) increase melting points and crystallinity due to improved van der Waals interactions .

Reactivity and Stability

  • Ketone Reactivity : The position of the ketone (1-one vs. 2-one) influences reactivity. For example, MTHIO’s ketone at position 2 may undergo nucleophilic additions more readily than the target compound’s 1-ketone due to electronic effects .
  • Thermal Decomposition: Non-methylated indenones (e.g., 3a,7a-dihydro-1H-inden-1-one) decompose via CO extrusion at elevated temperatures. The 7a-methyl group in the target compound likely stabilizes the structure by restricting this pathway .
  • Stereochemical Considerations: The (7aS)-hexahydro derivative demonstrates the importance of stereochemistry in asymmetric synthesis and biological activity, though this is less relevant for the non-chiral target compound .

Q & A

Q. What are the established synthetic routes for 7a-Methyl-5,7a-dihydro-1H-inden-1-one, and how do reaction conditions influence yield and purity?

The synthesis of bicyclic indenones like this compound typically involves cyclization of substituted hydracrylic esters or palladium-catalyzed allylic alkylation. For example, ethyl α-methyl-β-phenylhydracrylate derivatives can undergo thermal cyclization to yield 2-methyl-1-indenone analogs, with yields around 50% under optimized conditions . In advanced catalytic methods, Pd₂(dba)₃ and ligands (e.g., 6a in THF at 25°C) enable stereoselective synthesis, achieving 86% yield and enantiomeric excess (ee) via chiral HPLC validation . Key variables include catalyst loading, solvent polarity, and temperature, which directly impact reaction kinetics and byproduct formation.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation. For example, ¹H NMR (400 MHz, CDCl₃) reveals aromatic proton splitting patterns (δ 7.42–6.78 ppm) and methyl group signals (δ 1.82 ppm), while ¹³C NMR identifies carbonyl (δ 200.5 ppm) and fused-ring carbons . Infrared (IR) spectroscopy confirms carbonyl stretching (1715 cm⁻¹) . For crystallographic validation, SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement, even with twinned or high-resolution data, ensuring accurate bond-length and angle measurements .

Advanced Research Questions

Q. How can computational methods like DFT resolve mechanistic ambiguities in the thermal decomposition of this compound?

Density Functional Theory (DFT) calculations can model reaction pathways, such as CO elimination during thermolysis. Studies on analogous systems (e.g., dicyclopentadiene-dione) reveal intramolecular competition between α,β- and β,γ-bond cleavage, with β,γ-bond activation favoring CO extrusion . Transition-state analysis and Gibbs free energy comparisons (ΔG‡) provide insights into dominant pathways. Experimental validation via gas chromatography (e.g., detecting CO) and product quantification (e.g., indanone derivatives) complements computational predictions .

Q. What strategies address contradictory crystallographic data during structural refinement of this compound derivatives?

Discrepancies in X-ray data (e.g., thermal motion artifacts or twinning) require robust refinement protocols. SHELXL’s constraint algorithms and WinGX’s graphical interface allow manual adjustment of occupancy factors and hydrogen bonding parameters . For high-throughput pipelines, SHELXC/D/E phases experimental data rapidly, balancing speed and accuracy . Cross-validation against spectroscopic data (e.g., NMR NOE correlations) resolves ambiguities in stereochemical assignments .

Q. How do substituent effects modulate the biological activity of this compound analogs?

Functionalization at the 7a-methyl or 5-position alters electronic and steric profiles, impacting enzyme interactions. For example, 7-hydroxy-1H-inden-1-one derivatives exhibit enzyme-modulating activity, with hydroxyl groups enhancing hydrogen-bonding affinity for catalytic sites . Structure-Activity Relationship (SAR) studies using competitive inhibition assays (e.g., IC₅₀ measurements) and molecular docking (e.g., AutoDock Vina) quantify substituent contributions to bioactivity .

Q. What methodological frameworks ensure data validity in studies involving this compound?

Triangulation of analytical techniques (e.g., HPLC purity checks, elemental analysis) and statistical validation (e.g., RSD < 2% for replicates) are essential . For kinetic studies, Arrhenius plots derived from thermolysis experiments (e.g., in dioxane at varying temperatures) confirm reaction order and activation energy . In asymmetric synthesis, chiral HPLC (e.g., Chiralcel IA with hexane/iPrOH) and circular dichroism (CD) validate enantiopurity .

Methodological Notes

  • Synthetic Optimization : Screen ligands (e.g., phosphines vs. N-heterocyclic carbenes) to enhance catalytic efficiency .
  • Data Contradiction Resolution : Combine SHELX refinement with spectroscopic cross-checks .
  • Computational Workflow : Use Gaussian or ORCA for DFT, with solvent effects modeled via PCM .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.